2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

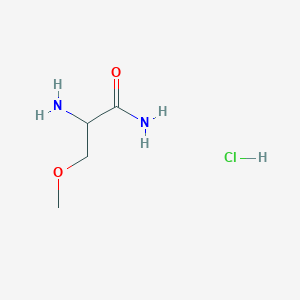

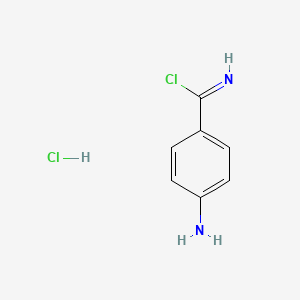

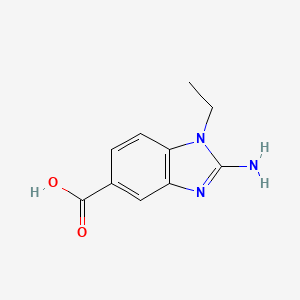

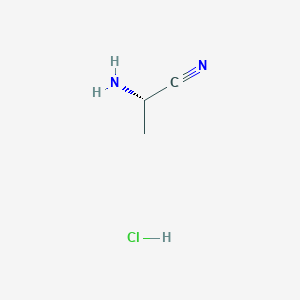

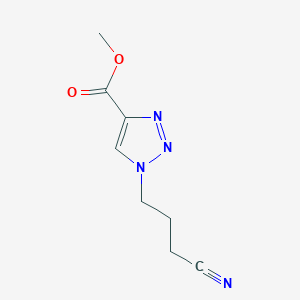

The compound “2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride” is a hydrochloride salt of a phenolic compound. It contains an isopropylamine group (2-aminopropan-2-yl) and a methoxy group attached to a phenol ring .

Molecular Structure Analysis

The molecular structure would consist of a phenol ring with a methoxy group (-OCH3) attached at the 5-position and an isopropylamine group ((CH3)2CHNH2) attached at the 2-position. The presence of the hydrochloride indicates that the amine group is protonated, forming an ammonium ion .Chemical Reactions Analysis

As a phenolic compound, it could potentially undergo reactions typical of phenols, such as electrophilic aromatic substitution. The amine group could participate in reactions typical of amines, such as forming amides with carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the phenol and amine groups could confer acidic and basic properties, respectively .科学的研究の応用

Chlorogenic Acid (CGA) - A Pharmacological Review and Future Research Directions

Chlorogenic Acid (CGA) is a phenolic compound found in green coffee extracts and tea, known for its various biological and pharmacological effects. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. It has been found to modulate lipid metabolism and glucose in metabolic related disorders, suggesting its potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA demonstrates hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries. This review calls for further research to optimize its biological and pharmacological effects, potentially using CGA as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

CGA as a Food Additive and Nutraceutical Against Metabolic Syndrome

CGA also serves as a nutraceutical for the prevention and treatment of metabolic syndrome, offering anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive is highlighted through its antimicrobial activity against a wide range of organisms and its antioxidant activity, particularly against lipid oxidation. These properties make CGA an excellent candidate for the formulation of dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Comprehensive Review on CGA: Dietary Sources, Bioavailability, and Health Benefits

A comprehensive review on CGA covers its history, dietary sources, processing effects, bioavailability, pharmacological safety evaluation, and possible molecular mechanistic bases explaining its health beneficial effects. The review underscores CGA's neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose and lipid metabolism regulatory, and anticarcinogenic effects. This information could aid in basic and clinical research on CGA as a natural dietary additive or potential drug candidate (Lu et al., 2020).

作用機序

Without specific information about this compound’s use or biological activity, it’s difficult to predict its mechanism of action. Phenolic compounds can have diverse biological activities, and the specific activities would depend on the compound’s exact structure and the biological system in which it’s active .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-aminopropan-2-yl)-5-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-10(2,11)8-5-4-7(13-3)6-9(8)12;/h4-6,12H,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVTVMANNPPNNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)OC)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1377080.png)